4-Nitrophenyl thymidine-5'-monophosphate, ammonium salt
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Overview
Description
Preparation Methods
The preparation of 4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt involves the esterification of thymidine-5’-monophosphate with 4-nitrophenol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt undergoes various chemical reactions, including:
Scientific Research Applications
4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt involves its hydrolysis by Phosphodiesterase I. The enzyme cleaves the phosphodiester bond, releasing thymidine-5’-monophosphate and 4-nitrophenol . The release of 4-nitrophenol, which is chromogenic, allows for the quantification of enzyme activity through spectrophotometric methods .
Comparison with Similar Compounds
4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt can be compared with other similar compounds such as:
Thymidine 5’-monophosphate p-nitrophenyl ester sodium salt: This compound is also used as a substrate for Phosphodiesterase I and shares similar applications in enzyme activity assays.
p-Nitrophenyl thymidine 5’-monophosphate: Another analog used in research to study enzyme kinetics and inhibition.
The uniqueness of 4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt lies in its specific use as a chromogenic substrate for Phosphodiesterase I, making it a valuable tool in biochemical and molecular biology research .
Properties
Molecular Formula |
C16H23N4O10P |
---|---|
Molecular Weight |
462.35 g/mol |
IUPAC Name |
azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C16H20N3O10P.H3N/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24;/h2-5,9,12-14,20H,6-8H2,1H3,(H,25,26)(H,17,21,22);1H3/t9?,12-,13+,14+;/m0./s1 |
InChI Key |
VWUBANFQVICURB-PSWZVECGSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[NH4+] |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[NH4+] |
Origin of Product |
United States |
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